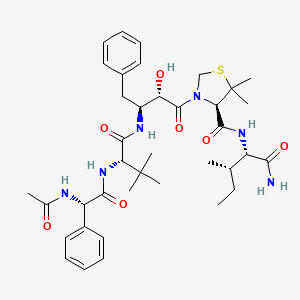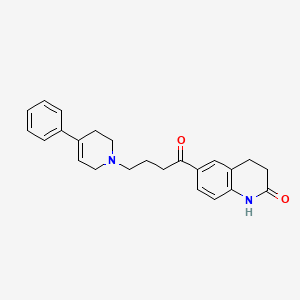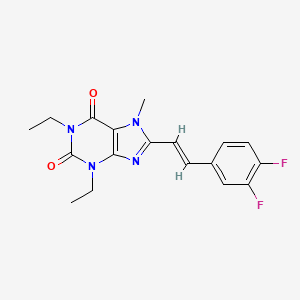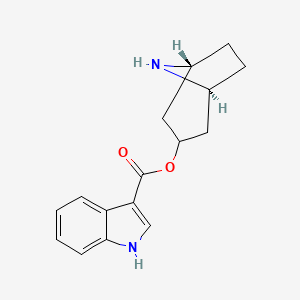
N-Demethyltropisetron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyltropisetron is a derivative of tropisetron, a first-generation serotonin (5-hydroxytryptamine or 5-HT) receptor antagonist. Tropisetron binds to the 5-HT3 receptor, which is an indole compound with carbon and nitrogen rings that give it structural similarity to serotonin . This compound is formed by the demethylation of tropisetron, which involves the removal of a methyl group from the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Demethyltropisetron can be achieved through the demethylation of tropisetron. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar demethylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Demethyltropisetron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Demethyltropisetron has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential use in treating conditions related to serotonin imbalance, such as nausea and vomiting induced by chemotherapy.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
N-Demethyltropisetron exerts its effects by binding to the 5-HT3 receptor, similar to tropisetron. This binding inhibits the action of serotonin at this receptor, which can reduce nausea and vomiting. The molecular targets involved include the 5-HT3 receptor, and the pathways affected are those related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Tropisetron: The parent compound, which also binds to the 5-HT3 receptor.
Ondansetron: Another 5-HT3 receptor antagonist with similar efficacy.
Granisetron: Known for its higher efficacy in some studies compared to other 5-HT3 receptor antagonists .
Uniqueness
N-Demethyltropisetron is unique in its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness can be leveraged in the development of new therapeutic agents with potentially improved efficacy and safety profiles .
Properties
CAS No. |
89565-91-3 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c19-16(14-9-17-15-4-2-1-3-13(14)15)20-12-7-10-5-6-11(8-12)18-10/h1-4,9-12,17-18H,5-8H2/t10-,11+,12? |
InChI Key |
LCAGVMWMARLFPS-FOSCPWQOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



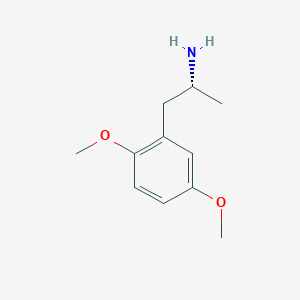

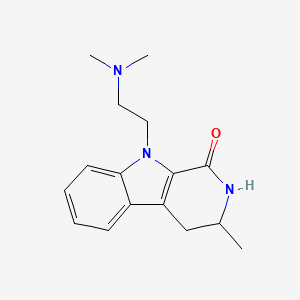
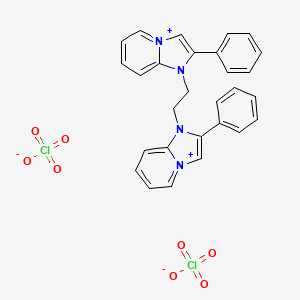
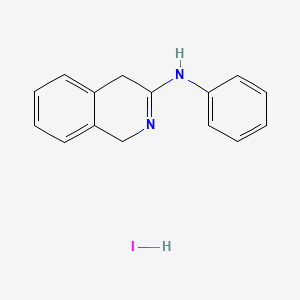
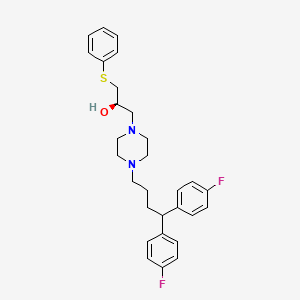
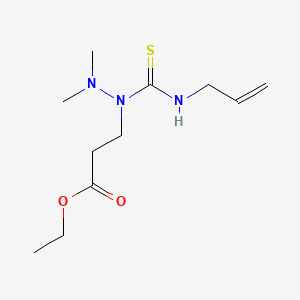
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)

